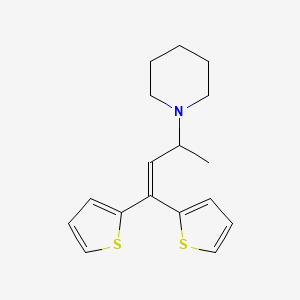

Piperidylthiambutene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54160-31-5 |

|---|---|

Molecular Formula |

C17H21NS2 |

Molecular Weight |

303.5 g/mol |

IUPAC Name |

1-(4,4-dithiophen-2-ylbut-3-en-2-yl)piperidine |

InChI |

InChI=1S/C17H21NS2/c1-14(18-9-3-2-4-10-18)13-15(16-7-5-11-19-16)17-8-6-12-20-17/h5-8,11-14H,2-4,9-10H2,1H3 |

InChI Key |

FQRWJLVMJCKSME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C(C1=CC=CS1)C2=CC=CS2)N3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Piperidylthiambutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of piperidylthiambutene, a synthetic opioid of the thiambutene class. The core synthesis pathway, starting materials, and experimental protocols are presented based on the foundational patent literature. This document is intended for an audience with a professional background in organic chemistry and drug development.

Core Synthesis Pathway

The primary synthesis of this compound is a two-step process, as originally disclosed in the patent literature. The pathway involves a Grignard reaction to create a tertiary alcohol intermediate, followed by an acid-catalyzed dehydration to yield the final product.

The starting materials for this synthesis are:

-

2-Bromothiophene

-

Magnesium

-

Ethyl 3-piperidinobutyrate (also known as 3-Piperidinobutyric acid ethyl ester)

-

Acetyl chloride (for dehydration)

The overall reaction scheme can be summarized as follows:

-

Grignard Reagent Formation: 2-Bromothiophene is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, 2-thienylmagnesium bromide.

-

Grignard Reaction: The prepared 2-thienylmagnesium bromide is then reacted with ethyl 3-piperidinobutyrate. This reaction results in the formation of the intermediate tertiary alcohol, 1,1-di-(2'-thienyl)-3-piperidinobutan-1-ol.

-

Dehydration: The intermediate alcohol is subsequently dehydrated using an acid catalyst, such as acetyl chloride, to form the final product, this compound, which is chemically named 1-[4,4-Di(thiophen-2-yl)but-3-en-2-yl]piperidine.

Data Presentation

While the original patent does not provide specific yields for the synthesis of this compound, it does offer some physical characterization data for the final product and its salt.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) at 0.05 mm Hg | Hydrochloride Salt Melting Point (°C) |

| This compound | C₁₇H₂₁NS₂ | 303.49 | 132-136 | 188-189 (with decomposition) |

| Intermediate | ||||

| 1,1-di-(2'-thienyl)-3-piperidinobutan-1-ol | C₁₇H₂₃NOS₂ | 325.50 | Not specified | Not applicable |

Experimental Protocols

The following are detailed experimental protocols derived from the patent literature for the synthesis of this compound and its analogues.

Step 1: Preparation of 2-Thienylmagnesium Bromide (Grignard Reagent)

Methodology:

-

To a dried reaction vessel equipped with a reflux condenser and a dropping funnel, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 2-bromothiophene in anhydrous diethyl ether.

-

Add a small portion of the 2-bromothiophene solution to the magnesium. The reaction should start, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 1,1-di-(2'-thienyl)-3-piperidinobutan-1-ol (Intermediate)

Methodology:

-

Cool the freshly prepared 2-thienylmagnesium bromide solution in an ice bath.

-

Prepare a solution of ethyl 3-piperidinobutyrate in anhydrous diethyl ether.

-

Add the ethyl 3-piperidinobutyrate solution dropwise to the cooled Grignard reagent with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for one hour.

-

Hydrolyze the reaction mixture by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, and extract the aqueous layer with additional diethyl ether.

-

Combine the ethereal extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 1,1-di-(2'-thienyl)-3-piperidinobutan-1-ol. Further purification can be achieved by recrystallization or chromatography if necessary.

Step 3: Synthesis of this compound

Methodology:

-

Dissolve the crude 1,1-di-(2'-thienyl)-3-piperidinobutan-1-ol in a suitable solvent such as anhydrous benzene or toluene.

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride to the cooled solution with stirring.

-

After the addition, allow the mixture to warm to room temperature and then heat under reflux for one hour.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Make the aqueous solution alkaline with the addition of a base, such as sodium hydroxide or ammonia.

-

Extract the liberated this compound base with diethyl ether.

-

Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound base.

-

The final product can be purified by vacuum distillation.

Formation of the Hydrochloride Salt

The purified this compound base can be converted to its hydrochloride salt for improved stability and handling.

Methodology:

-

Dissolve the purified this compound base in a suitable solvent like ethanol or a mixture of ethanol and ethyl acetate.

-

Pass dry hydrogen chloride gas through the solution or add a solution of hydrogen chloride in ethanol until the solution is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be performed for further purification.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and logical relationships in the preparation of this compound.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for this compound synthesis.

An In-depth Technical Guide to the Mechanism of Action of Piperidylthiambutene on µ-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action of Piperidylthiambutene (PTB) at the µ-opioid receptor (MOR). This compound, a synthetic opioid of the thiambutene class, functions as a high-efficacy agonist at the µ-opioid receptor. This document consolidates available quantitative data on its binding affinity and functional activity, outlines the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in opioid pharmacology and drug development.

Introduction

The µ-opioid receptor (MOR), a class A G-protein coupled receptor (GPCR), is the primary molecular target for the most potent analgesic drugs, including morphine and fentanyl.[1] Activation of the MOR by an agonist initiates a cascade of intracellular signaling events, primarily through two distinct pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The G-protein pathway, typically involving the Gi/o family of G-proteins, is predominantly associated with the analgesic effects of opioids. Conversely, the recruitment of β-arrestin proteins to the activated receptor is linked to receptor desensitization, internalization, and the manifestation of adverse effects such as respiratory depression and tolerance.

This compound is a synthetic opioid that has been characterized as a potent µ-opioid receptor agonist.[1] Understanding its specific interactions with the MOR and its signaling profile is crucial for elucidating its pharmacological effects and potential therapeutic applications or abuse liability. This guide provides an in-depth analysis of its mechanism of action based on available scientific literature.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound at the µ-opioid receptor. The data is derived from studies utilizing radioligand binding assays and functional assays measuring G-protein activation.

Table 1: Binding Affinity of this compound at the µ-Opioid Receptor

| Ligand | Test System | Radioligand | Ki (nM) | Reference Compound | Ki (nM) of Reference |

| This compound | Rat cerebral cortex membranes | [3H]-DAMGO | Lower affinity than DAMGO | DAMGO | Not specified |

| This compound | CHO-MOR cell membranes | [3H]-DAMGO | Lower affinity than DAMGO | DAMGO | Not specified |

Note: The specific Ki value for this compound was not explicitly provided in the primary literature, but it was consistently reported to have lower affinity than the standard agonist DAMGO.[1]

Table 2: Functional Activity of this compound in G-Protein Activation Assay ([35S]GTPγS Binding)

| Ligand | Test System | Potency (EC50, nM) | Efficacy (Emax, % stimulation over basal) | Reference Compound | EC50 (nM) & Emax of Reference |

| This compound | Rat cerebral cortex membranes | Lower potency than DAMGO | Not specified | DAMGO | Not specified |

| This compound | CHO-MOR cell membranes | Lower potency than DAMGO | Not specified | DAMGO | Not specified |

Note: Similar to binding affinity, the precise EC50 and Emax values from the [35S]GTPγS binding assay were not detailed, but this compound was characterized as having lower potency than DAMGO.[1]

Table 3: Functional Activity of this compound in β-Arrestin2 Recruitment Assay

| Ligand | Test System | Potency (EC50) | Efficacy (Emax) | Reference Compound |

| This compound | Not specified | Not specified | High efficacy, exceeding hydromorphone | Hydromorphone |

Note: While specific quantitative data is not available, this compound has been shown to be a high-efficacy agonist for β-arrestin2 recruitment, with its maximal effect surpassing that of the reference compound hydromorphone.[2]

Signaling Pathways

Upon binding to the µ-opioid receptor, this compound induces conformational changes that trigger downstream signaling cascades.

G-Protein Signaling Pathway

As a µ-opioid receptor agonist, this compound activates the inhibitory G-protein (Gi/o) pathway. This leads to the dissociation of the Gα and Gβγ subunits. The activated Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the basis of the analgesic effects of opioids.

Caption: G-Protein signaling pathway activated by this compound.

β-Arrestin Signaling Pathway

Following agonist binding and G-protein activation, the µ-opioid receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization. β-arrestin also acts as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades and promoting receptor internalization via clathrin-coated pits. The high efficacy of this compound in recruiting β-arrestin2 suggests a significant role for this pathway in its overall pharmacological profile.[2]

Caption: β-Arrestin signaling pathway initiated by MOR activation.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature characterizing this compound.[1]

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparations: Crude membrane fractions from rat cerebral cortex or Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-MOR).

-

Radioligand: [3H]-DAMGO (a high-affinity µ-opioid receptor agonist).

-

Test Compound: this compound.

-

Reference Compound: DAMGO (unlabeled).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation Buffer: Assay buffer containing 5 mM MgCl2.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine protein concentration.

-

Assay Setup: In test tubes, combine a fixed concentration of [3H]-DAMGO, varying concentrations of this compound or unlabeled DAMGO, and the membrane preparation in incubation buffer.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-DAMGO (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the radioligand binding assay.

[35S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of this compound to activate G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Materials:

-

Membrane Preparations: As described in the binding assay.

-

Radioligand: [35S]GTPγS.

-

Test Compound: this compound.

-

Reference Compound: DAMGO.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Unlabeled GTPγS: For determining non-specific binding.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare membranes as previously described. Prepare serial dilutions of this compound and DAMGO.

-

Pre-incubation: Pre-incubate the membranes with the test or reference compound in the assay buffer containing GDP for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with cold buffer.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Caption: Workflow for the [35S]GTPγS binding assay.

Discussion and Conclusion

This compound is a potent agonist at the µ-opioid receptor, activating the canonical G-protein signaling pathway. However, its binding affinity and potency in G-protein activation are lower than that of the standard reference agonist, DAMGO.[1] This suggests that higher concentrations of this compound may be required to elicit a comparable analgesic response to DAMGO.

Importantly, this compound demonstrates high efficacy in recruiting β-arrestin2, with a maximal response exceeding that of hydromorphone.[2] This strong engagement of the β-arrestin pathway may have significant implications for its pharmacological profile. While β-arrestin recruitment is crucial for receptor desensitization and the termination of G-protein signaling, it is also implicated in the development of opioid-induced side effects, such as tolerance and respiratory depression. The high efficacy for β-arrestin2 recruitment suggests that this compound may have a pronounced propensity to induce these adverse effects.

The balance between G-protein activation and β-arrestin recruitment, known as biased agonism, is a critical determinant of an opioid's therapeutic index. A comprehensive understanding of this compound's mechanism of action would require a direct quantitative comparison of its potency and efficacy in both G-protein and β-arrestin signaling pathways to determine its bias factor. At present, the available data indicates that this compound is a high-efficacy agonist for both pathways, suggesting it may act as a relatively unbiased or potentially β-arrestin-biased agonist. Further investigation is warranted to fully elucidate its signaling bias and to correlate this with its in vivo pharmacological effects.

References

An In-Depth Technical Guide to Piperidylthiambutene: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperidylthiambutene, a synthetic opioid of the thiambutene class. It covers its chemical identity, physicochemical properties, and pharmacological characteristics, with a focus on its interaction with the µ-opioid receptor. Detailed experimental methodologies and a visualization of its signaling pathway are included to support further research and development.

Chemical Structure and Identity

This compound, also known as Piperidinohton, is a synthetic opioid analgesic.[1] Its chemical structure is characterized by a dithienylalkenylamine core with a piperidine substituent.

Chemical Structure:

-

IUPAC Name: 1-[1-methyl-3,3-bis(2-thienyl)allyl]piperidine[2]

-

Other Names: 1-(1-methyl-3,3-di-2-thienyl-2-propen-1-yl)-piperidine, Piperidinohton[2][3]

The structure features a chiral center at the carbon atom to which the piperidine ring is attached, meaning it exists as a racemic mixture.[4]

Physicochemical and Pharmacological Data

The following tables summarize the key chemical and pharmacological data for this compound.

| Identifier | Value | Reference |

| CAS Number (Base) | 54160-31-5 | [1] |

| CAS Number (HCl) | 64037-51-0 | [3] |

| Molecular Formula (Base) | C₁₇H₂₁NS₂ | [1] |

| Molecular Weight (Base) | 303.49 g/mol | [4] |

| Molecular Formula (HCl) | C₁₇H₂₁NS₂ • HCl | [3] |

| Molecular Weight (HCl) | 339.9 g/mol | [3] |

| Appearance | Tan solid material | [2] |

| Melting Point | 188 to 189 °C (370 to 372 °F) | [1] |

| Solubility (HCl Salt) | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml | [3] |

| UV λmax | 225, 292 nm | [3] |

| SMILES | CC(/C=C(C1=CC=CS1)/C2=CC=CS2)N3CCCCC3 | [3] |

| InChI Key | HZHZKXPFTYSUSF-UHFFFAOYSA-N | [3] |

| Pharmacological Parameter | Value | Assay System | Reference |

| Receptor Target | µ-opioid receptor (MOR) | - | [5] |

| Activity | Opioid agonist | - | [5] |

| Potency vs. DAMGO | Lower | [³⁵S]GTPγS binding | [5][6] |

| Affinity vs. DAMGO | Lower | Radioligand binding | [5] |

| In Vivo Analgesic Potency | Similar to morphine | Rat models | [2] |

Synthesis Overview

The synthesis of this compound was first described in the 1950s as part of the development of the thiambutene class of analgesics.[7][8] A common synthetic route involves a Grignard reaction.[1]

Experimental Workflow: Synthesis of this compound

Caption: General synthetic pathway for this compound.

Pharmacological Evaluation: Experimental Protocols

This compound has been characterized as a µ-opioid receptor agonist.[5] The following are detailed methodologies for key experiments used to determine its pharmacological profile, based on the study by De Luca et al. (2022) and standard pharmacological procedures.

[³⁵S]GTPγS Binding Assay for µ-Opioid Receptor Activation

This assay measures the functional activation of G-protein coupled receptors.

Objective: To determine the potency and efficacy of this compound in stimulating G-protein activation at the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Crude membrane preparations from rat cerebral cortex or Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-MOR) are used. Tissues or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.

-

Assay Conditions: Membranes (10-20 µg of protein) are incubated in a final volume of 0.5 mL of assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 30 µM GDP, pH 7.4).

-

Drug Incubation: Membranes are incubated with varying concentrations of this compound or the standard agonist DAMGO for 60 minutes at 30°C.

-

[³⁵S]GTPγS Addition: The reaction is initiated by the addition of 0.1 nM [³⁵S]GTPγS and incubated for another 60 minutes at 30°C.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. EC₅₀ and Eₘₐₓ values are calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Analgesic Activity: Tail-Flick Test

This is a common method to assess the antinociceptive properties of a compound in rodents.

Objective: To evaluate the analgesic efficacy of this compound in a model of acute thermal pain.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or CD-1 mice are used. Animals are acclimatized to the testing environment before the experiment.

-

Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the ventral surface of the tail is used.

-

Baseline Latency: The baseline tail-flick latency is determined for each animal before drug administration. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Drug Administration: this compound is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

-

Post-treatment Latency Measurement: The tail-flick latency is measured at several time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED₅₀ (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.

Mechanism of Action: Opioid Receptor Signaling Pathway

As a µ-opioid receptor agonist, this compound is expected to activate the canonical G-protein signaling cascade associated with this receptor class.

Signaling Pathway Diagram

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Upon binding to the µ-opioid receptor, this compound induces a conformational change that activates the associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit acts on ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (causing hyperpolarization). These coordinated actions at the cellular level result in the analgesic effects observed in vivo.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cfsre.org [cfsre.org]

- 3. caymanchem.com [caymanchem.com]

- 4. GSRS [precision.fda.gov]

- 5. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unica.it [iris.unica.it]

- 7. A new series of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analgesic and other properties of 3: 3-dithienylalkenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Piperidylthiambutene: A Novel Synthetic Opioid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidylthiambutene is a synthetic opioid belonging to the thiambutene class of analgesics. Structurally distinct from fentanyl and its analogues, it has emerged as a novel psychoactive substance (NPS) in recent years.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its interaction with the µ-opioid receptor (MOR), the primary target for most clinically used and illicit opioids. Understanding its receptor binding, functional activity, and downstream signaling is critical for the scientific and medical communities to assess its potential for abuse, develop detection methods, and design effective countermeasures.

Receptor Binding and Functional Activity

The pharmacological activity of this compound is primarily mediated through its interaction with the µ-opioid receptor. In vitro studies have been conducted to characterize its binding affinity and functional efficacy at this receptor.

Receptor Binding Affinity

While specific binding affinity values (Ki) for this compound at the µ-opioid receptor are not extensively reported in the readily available scientific literature, qualitative assessments indicate that it possesses a lower affinity for the MOR compared to the standard full agonist DAMGO ([D-Ala², NMe-Phe⁴, Gly-ol⁵]-enkephalin).[2]

In Vitro Functional Activity

The functional activity of this compound at the µ-opioid receptor has been characterized through assays that measure G-protein activation and β-arrestin2 recruitment, two key signaling pathways initiated by MOR activation. A significant study by Vandeputte et al. (2020) provides quantitative data on its potency and efficacy in these pathways.[3]

Table 1: In Vitro Functional Activity of this compound at the µ-Opioid Receptor

| Assay | Parameter | Value | Reference Compound |

| mini-Gαi Recruitment | EC₅₀ (nM) | 443 | Hydromorphone |

| Eₘₐₓ (%) | 349 | Hydromorphone (100%) | |

| β-arrestin2 Recruitment | EC₅₀ (nM) | 180 | Hydromorphone |

| Eₘₐₓ (%) | 130 | Hydromorphone (100%) |

Data sourced from Vandeputte et al. (2020).[3]

These data reveal that this compound is a potent and high-efficacy agonist at the µ-opioid receptor. Notably, its maximal efficacy (Eₘₐₓ) in the mini-Gαi recruitment assay is over three times that of the reference agonist hydromorphone, indicating a strong activation of the G-protein signaling cascade.[3] The data also show robust recruitment of β-arrestin2.[3] The study by Vandeputte et al. (2020) concluded that this compound did not show significant bias towards either the G-protein or β-arrestin2 pathway when compared to hydromorphone.[3]

Signaling Pathways

Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of heterotrimeric G-proteins, followed by the recruitment of β-arrestins which mediate receptor desensitization and internalization, as well as initiating their own signaling cascades.

G-Protein Signaling Pathway

The binding of this compound to the MOR induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. A primary consequence is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

β-Arrestin2 Recruitment and Downstream Events

Following agonist binding and G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the MOR. This phosphorylation creates a binding site for β-arrestin2. The recruitment of β-arrestin2 to the receptor sterically hinders further G-protein coupling, leading to desensitization of the G-protein signal. Furthermore, β-arrestin2 acts as a scaffold protein, initiating a distinct wave of G-protein-independent signaling and promoting receptor internalization via clathrin-coated pits.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the pharmacological characterization of novel synthetic opioids like this compound.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of the test compound for the µ-opioid receptor.

-

Principle: Competitive radioligand binding assays are commonly used. These assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand with known high affinity for the MOR (e.g., [³H]-DAMGO) from the receptor.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the µ-opioid receptor (e.g., CHO-K1 cells stably expressing the human MOR, or rat brain tissue).

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

-

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound to activate G-protein signaling.

-

Principle: This assay often utilizes a split-luciferase complementation system. The µ-opioid receptor is fused to one fragment of a luciferase enzyme, and a mini-Gαi protein (a truncated Gα subunit) is fused to the other fragment. Agonist-induced recruitment of the mini-Gαi protein to the receptor brings the two luciferase fragments into close proximity, reconstituting a functional enzyme and generating a luminescent signal.

-

General Protocol:

-

Cell Culture: HEK293 cells stably co-expressing the MOR-luciferase fragment fusion and the mini-Gαi-luciferase fragment fusion are cultured.

-

Assay Plate Preparation: Cells are seeded into microplates.

-

Compound Addition: Varying concentrations of the test compound are added to the wells.

-

Incubation: The plate is incubated to allow for receptor activation and signal generation.

-

Signal Detection: A substrate for the luciferase enzyme is added, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.

-

-

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound to recruit β-arrestin2 to the MOR.

-

Principle: Similar to the mini-Gαi assay, this often employs an enzyme fragment complementation (EFC) technology. The MOR is tagged with a small enzyme fragment, and β-arrestin2 is fused to a larger, inactive fragment. Agonist-induced recruitment of β-arrestin2 to the receptor brings the fragments together, forming an active enzyme that generates a detectable signal.

-

General Protocol:

-

Cell Culture: A cell line (e.g., U2OS) stably co-expressing the tagged MOR and β-arrestin2 is used.

-

Cell Plating: Cells are plated in microplates.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound.

-

Incubation: The plates are incubated to allow for β-arrestin2 recruitment.

-

Detection: Detection reagents, including the enzyme substrate, are added.

-

Signal Measurement: The chemiluminescent signal is measured.

-

Data Analysis: Potency (EC₅₀) and efficacy (Eₘₐₓ) are determined from the concentration-response curves.

-

Pharmacokinetics and In Vivo Activity

Currently, there is a limited amount of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo pharmacological effects (e.g., analgesia, respiratory depression) of this compound. Further research is required to fully understand its in vivo profile and potential toxicological effects.

Conclusion

This compound is a potent synthetic opioid that acts as a high-efficacy agonist at the µ-opioid receptor. In vitro data demonstrate that it robustly activates both G-protein and β-arrestin2 signaling pathways, with no significant bias towards either. The lack of comprehensive in vivo and pharmacokinetic data highlights a critical gap in the understanding of this novel psychoactive substance. Continued research into the complete pharmacological and toxicological profile of this compound is essential for public health and safety. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this and other emerging synthetic opioids.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Piperidylthiambutene on Dopamine Transmission in the Nucleus Accumbens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of Piperidylthiambutene (PTB), a synthetic opioid, on dopamine transmission within the nucleus accumbens, a critical brain region implicated in reward and addiction. Drawing upon contemporary pharmacological research, this document details the in vitro and in vivo pharmacological profile of PTB, with a specific focus on its interaction with the μ-opioid receptor (MOR) and its subsequent influence on dopaminergic signaling. This guide synthesizes quantitative data into structured tables for comparative analysis, presents detailed experimental methodologies for key assays, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of PTB's mechanism of action.

Introduction

The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a primary neural circuit governing reward, motivation, and reinforcement.[1] Addictive substances are known to hijack this pathway, leading to supraphysiological increases in dopamine levels in the NAc, which is believed to be a key neurobiological substrate for their reinforcing effects.[2] Opioids, a class of drugs that includes both prescription analgesics and illicit substances, exert their rewarding effects primarily through the activation of μ-opioid receptors (MORs) within this circuitry.[2]

This compound (PTB) is a synthetic opioid whose pharmacological properties are of increasing interest to the scientific community. Understanding its precise effects on dopamine transmission in the nucleus accumbens is crucial for elucidating its potential for abuse and for the development of novel therapeutic interventions. This guide focuses on the current scientific understanding of PTB's interaction with the dopaminergic system, primarily referencing the findings of De Luca et al. (2022), which provide a direct pharmacological characterization of this compound.[3]

Mechanism of Action: Opioid-Mediated Dopamine Release

Opioids increase dopamine release in the nucleus accumbens indirectly. The canonical mechanism involves the activation of MORs located on GABAergic interneurons in the VTA.[1] Activation of these inhibitory MORs leads to a hyperpolarization of the GABAergic neurons, reducing their inhibitory tone on dopamine neurons. This disinhibition of dopamine neurons results in increased firing and a subsequent surge of dopamine release in their projection targets, including the nucleus accumbens.[1][4]

Signaling Pathway Diagram

Caption: Opioid-induced dopamine release pathway in the VTA-NAc circuit.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound, with comparative data for the well-characterized MOR agonist DAMGO ([D-Ala2, NMe-Phe4, Gly-ol5]-enkephalin) and other novel synthetic opioids where available, based on the findings of De Luca et al. (2022).[3]

Table 1: In Vitro μ-Opioid Receptor Binding Affinity

| Compound | Kᵢ (nM) in Rat Cerebral Cortex | Kᵢ (nM) in CHO-MOR Cells |

| This compound (PTB) | > 1000 | > 1000 |

| DAMGO | 0.8 ± 0.1 | 1.5 ± 0.2 |

Kᵢ represents the inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: In Vitro μ-Opioid Receptor Functional Activity (GTPγS Binding Assay)

| Compound | EC₅₀ (nM) in Rat Cerebral Cortex | Eₘₐₓ (% of DAMGO) in Rat Cerebral Cortex | EC₅₀ (nM) in CHO-MOR Cells | Eₘₐₓ (% of DAMGO) in CHO-MOR Cells |

| This compound (PTB) | > 1000 | Not Determined | > 1000 | Not Determined |

| DAMGO | 80 ± 10 | 100 | 50 ± 8 | 100 |

EC₅₀ is the half-maximal effective concentration, a measure of potency. Eₘₐₓ is the maximum efficacy.

Table 3: In Vivo Effect on Dopamine in the Nucleus Accumbens Shell

While De Luca et al. (2022) state that this compound has lower affinity and potency than DAMGO, specific quantitative data on its effect on dopamine release in the nucleus accumbens was not provided in the publication.[3] The study did, however, quantify the effects of other novel synthetic opioids, Isotonitazene and Metonitazene, demonstrating their ability to increase dialysate dopamine in the NAc shell.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the pharmacological characterization of this compound.

μ-Opioid Receptor (MOR) Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a compound for the μ-opioid receptor.

Materials:

-

Rat cerebral cortex or Chinese Hamster Ovary (CHO) cells stably expressing the human MOR.

-

[³H]DAMGO (radioligand).

-

Naloxone (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex or CHO-MOR cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]DAMGO and varying concentrations of this compound.

-

Non-specific Binding: In a parallel set of wells, incubate the membranes with [³H]DAMGO and a high concentration of naloxone to determine non-specific binding.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (concentration of PTB that inhibits 50% of [³H]DAMGO binding) from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the MOR upon agonist binding.

Materials:

-

Membrane preparations (as above).

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Unlabeled GTPγS (for non-specific binding).

Procedure:

-

Membrane Incubation: Pre-incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.

-

Agonist Stimulation: Add varying concentrations of this compound to the membranes.

-

Initiation of Reaction: Add a fixed concentration of [³⁵S]GTPγS to initiate the binding to activated G-proteins.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a set period.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Quantification: Wash the filters and measure the bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the specific binding and plot the concentration-response curve to calculate the EC₅₀ and Eₘₐₓ values for PTB.

Experimental Workflow: GTPγS Binding Assay

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

In Vivo Microdialysis

This technique is used to measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals.

Materials:

-

Male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Surgery: Anesthetize the rat and use a stereotaxic apparatus to implant a guide cannula targeting the nucleus accumbens shell.

-

Recovery: Allow the animal to recover from surgery for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer this compound (e.g., intravenously).

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) following drug administration.

-

Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-drug dopamine levels as a percentage change from the baseline.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for an in vivo microdialysis experiment.

Discussion and Conclusion

The available pharmacological data indicate that this compound is a μ-opioid receptor agonist with a markedly lower affinity and potency compared to the standard agonist DAMGO.[3] Its high Kᵢ and EC₅₀ values suggest that significantly higher concentrations of PTB would be required to elicit a response at the MOR compared to more potent opioids. While direct evidence of PTB-induced dopamine release in the nucleus accumbens is not quantitatively detailed in the primary literature, its classification as a MOR agonist strongly implies that it will, at sufficient doses, engage the same VTA-NAc circuitry as other opioids to increase dopamine transmission.

The lack of potent activity at the MOR may translate to a lower abuse liability compared to high-potency opioids. However, further in vivo studies are necessary to quantify the dose-dependent effects of PTB on dopamine levels in the nucleus accumbens and to correlate these neurochemical changes with behavioral outcomes, such as self-administration and conditioned place preference.

This technical guide provides a foundational understanding of this compound's effects on dopamine transmission, based on current scientific evidence. The detailed experimental protocols and workflow visualizations serve as a resource for researchers designing future studies to further elucidate the neuropharmacological profile of this and other novel synthetic opioids. A thorough investigation of the dose-response relationship of PTB on dopamine release in the nucleus accumbens is a critical next step in characterizing its potential clinical and societal impact.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. iris.unica.it [iris.unica.it]

- 4. Presynaptic Mu Opioid Receptors Suppress the Functional Connectivity of Ventral Tegmental Area Dopaminergic Neurons with Aversion-Related Brain Regions | Journal of Neuroscience [jneurosci.org]

The Thiambutene Class of Opioids: A Technical Guide to their Discovery, History, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thiambutene class of synthetic opioids, a group of analgesics developed in the mid-20th century. It details their discovery and historical context, key chemical structures, and pharmacological properties. This document summarizes available quantitative data on their potency and presents detailed experimental protocols for their synthesis and pharmacological evaluation. Furthermore, it visualizes the pertinent opioid receptor signaling pathways and structure-activity relationships to facilitate a deeper understanding for researchers in drug development.

Introduction and Historical Context

The thiambutene class of opioids emerged from the post-World War II era of intensive research into synthetic analgesics. In the late 1940s, researchers at the British laboratory of Burroughs-Wellcome sought to develop potent pain relievers with potentially fewer side effects than morphine. This effort led to the synthesis of a series of 3,3-dithienylalkenylamines, which became known as the thiambutenes[1].

The initial discovery, spearheaded by Donald Wallace Adamson, found that while the parent compound, thiambutene, lacked analgesic effects, several of its N-substituted derivatives exhibited potency comparable to or exceeding that of morphine[1]. The most notable members of this class include dimethylthiambutene, diethylthiambutene, and ethylmethylthiambutene[1]. Of these, diethylthiambutene saw the most widespread use, primarily in veterinary medicine[1][2].

The development of these compounds occurred in a landscape of burgeoning understanding of opioid pharmacology. However, their clinical use in humans was limited, and several members of the class were eventually placed under international control due to their potential for abuse[2][3].

Chemical Structure and Synthesis

The core structure of the thiambutene class is a 4,4-di-(2-thienyl)-but-3-en-2-amine backbone. Variations in the substituent on the amine group lead to a range of compounds with differing potencies and pharmacological profiles.

General Synthesis Workflow

The synthesis of thiambutene derivatives generally involves a multi-step process. A common route for the synthesis of diethylthiambutene is outlined below.

Caption: General synthesis workflow for diethylthiambutene.

Experimental Protocols

Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone hydrochloride (A Mannich Base Intermediate) [4]

-

Materials: 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, concentrated hydrochloric acid, ethanol, acetone.

-

Procedure:

-

A mixture of 2-acetylthiophene (0.5 mol), dimethylamine hydrochloride (0.65 mol), paraformaldehyde (0.22 mol), and a catalytic amount of concentrated hydrochloric acid (1 ml) in ethanol (80 ml) is refluxed for 1.5 hours[4].

-

The resulting solution is diluted with ethanol (100 ml) and acetone (500 ml)[4].

-

The solution is cooled overnight to allow for crystallization[4].

-

The solid product is collected by filtration to yield 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride[4].

-

Synthesis of Diethylthiambutene [2]

-

Step 1: Conjugate Addition

-

Diethylamine is reacted with ethyl crotonate in a suitable solvent to yield ethyl 3-(diethylamino)butanoate[2].

-

-

Step 2: Grignard-type Reaction

-

The ester from Step 1 is treated with two equivalents of 2-thienyllithium (prepared from 2-bromothiophene and a strong base like n-butyllithium) in an ethereal solvent to form the corresponding tertiary alcohol[2].

-

-

Step 3: Dehydration

-

The tertiary alcohol is subjected to acidic dehydration to yield diethylthiambutene[2].

-

Pharmacology and Mechanism of Action

The thiambutenes are opioid receptor agonists, with their primary analgesic effects mediated through the µ-opioid receptor (MOR).

Signaling Pathways

Activation of the µ-opioid receptor by a thiambutene agonist initiates a cascade of intracellular events characteristic of G-protein coupled receptors (GPCRs).

Caption: General µ-opioid receptor signaling cascade.

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

-

The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit inhibits N-type voltage-gated calcium channels and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to hyperpolarization of the neuron and a decrease in neurotransmitter release.

-

Both G-protein dependent and β-arrestin mediated pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, which is implicated in both analgesia and the development of tolerance.

Quantitative Pharmacological Data

Quantitative data for the thiambutene class is sparse in modern literature. The following table summarizes available data, primarily from historical sources and a recent study on piperidylthiambutene.

| Compound | Relative Potency (Morphine = 1) | Receptor Binding Affinity (Ki, nM) | In Vitro Potency (EC50, nM) | In Vivo Analgesic Potency (ED50, mg/kg) |

| Ethylmethylthiambutene | 1.3[1][3] | Data not available | Data not available | Data not available |

| Dimethylthiambutene | ~1[1] | Data not available | Data not available | Data not available |

| Diethylthiambutene | ~1[1] | Data not available | Data not available | Data not available |

| Pyrrolidinylthiambutene | 0.7[1] | Data not available | Data not available | Data not available |

| This compound | Data not available | Lower than DAMGO[5] | Lower than DAMGO[5] | Data not available |

Note: The lack of comprehensive, directly comparable quantitative data is a significant gap in the current understanding of the thiambutene class.

Structure-Activity Relationships (SAR)

The analgesic potency of the thiambutenes is highly dependent on the nature of the substituent on the amine nitrogen.

Caption: Structure-activity relationship for N-substituents.

Key SAR observations include:

-

N,N-dialkyl substitution: Small alkyl groups like methyl and ethyl confer analgesic activity.

-

Asymmetric substitution: Ethylmethylthiambutene is more potent than both dimethylthiambutene and diethylthiambutene, suggesting an optimal size and lipophilicity for the N-substituents[1].

-

Cyclic amines: Incorporation of a pyrrolidine ring results in a decrease in potency compared to morphine[1].

-

Stereochemistry: The thiambutenes possess a chiral center, with the dextro (+) isomer being the more potent enantiomer[1].

Key Experimental Methodologies

The pharmacological evaluation of thiambutene derivatives relies on standard in vitro and in vivo assays for opioid compounds.

In Vitro Assays

Radioligand Binding Assay (for determining receptor affinity, Ki)

-

Objective: To determine the affinity of a thiambutene derivative for the µ, δ, and κ opioid receptors.

-

Principle: This competitive binding assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors) from the receptor.

-

Generalized Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the opioid receptor of interest or from brain tissue.

-

Assay Setup: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled thiambutene derivative.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the thiambutene derivative that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay (for determining functional potency, EC50, and efficacy, Emax)

-

Objective: To measure the ability of a thiambutene derivative to activate G-protein signaling through the opioid receptor.

-

Principle: This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist.

-

Generalized Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay.

-

Assay Setup: Membranes are incubated with GDP, varying concentrations of the thiambutene derivative, and [³⁵S]GTPγS.

-

Incubation: The reaction is allowed to proceed for a defined period.

-

Separation: The reaction is terminated by rapid filtration, and unbound [³⁵S]GTPγS is washed away.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit on the filters is measured.

-

Data Analysis: A dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

-

In Vivo Assay

Hot Plate Test (for determining analgesic activity, ED50)

-

Objective: To assess the central analgesic effect of a thiambutene derivative in a rodent model.

-

Principle: The test measures the latency of the animal to react to a thermal stimulus (a heated surface). An increase in the reaction latency indicates an analgesic effect.

-

Generalized Protocol:

-

Animal Acclimation: Animals (typically mice or rats) are acclimated to the testing environment.

-

Baseline Measurement: The baseline reaction time of each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) is recorded. A cut-off time is set to prevent tissue damage.

-

Drug Administration: The thiambutene derivative is administered (e.g., via subcutaneous or intraperitoneal injection) at various doses.

-

Post-treatment Measurement: At a predetermined time after drug administration, the reaction latency on the hot plate is measured again.

-

Data Analysis: The dose of the thiambutene derivative that produces a 50% increase in the reaction latency (ED50) is calculated.

-

Conclusion

The thiambutene class of opioids represents an early and significant development in the field of synthetic analgesics. While their clinical application has been limited, their study provides valuable insights into the structure-activity relationships of open-chain opioids. The core dithienylalkenylamine structure and the influence of N-substituents on potency offer a historical case study for medicinal chemists and pharmacologists. Further research, should it become a priority, would benefit from modern pharmacological techniques to provide a more complete and quantitative understanding of their interaction with opioid receptors and their downstream signaling pathways.

References

- 1. Thiambutenes - Wikipedia [en.wikipedia.org]

- 2. Diethylthiambutene - Wikipedia [en.wikipedia.org]

- 3. Ethylmethylthiambutene - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperidylthiambutene IUPAC name and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic opioid Piperidylthiambutene, also known as Piperidinohton. It covers its chemical identity, pharmacological properties, and detailed experimental protocols for its synthesis, analysis, and functional characterization. This document is intended to serve as a core resource for professionals in the fields of pharmacology, forensic science, and drug development.

Chemical Identity

This compound is a synthetic opioid belonging to the thiambutene class of analgesics. It is structurally distinct from fentanyl and its analogues.

-

IUPAC Name: Two systematic names are found in the literature for this compound: 1-[4,4-Di(thiophen-2-yl)but-3-en-2-yl]piperidine is commonly cited[1], while 1-[1-methyl-3,3-bis(2-thienyl)allyl]piperidine is also used. Both names describe the same chemical structure, with the former being a more modern and preferred IUPAC name according to current nomenclature rules.

-

Chemical Formula: C₁₇H₂₁NS₂[1]

-

Molecular Weight: 303.49 g/mol [2]

-

CAS Number: 54160-31-5 (free base)[1]

-

Stereochemistry: The compound is typically encountered as a racemic mixture[2].

Physicochemical and Pharmacological Data

This compound has been characterized through various analytical and pharmacological studies. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 188 to 189 °C (370 to 372 °F) | [1] |

| Solubility (Hydrochloride Salt) | ||

| DMF | 30 mg/mL | Cayman Chemical |

| DMSO | 30 mg/mL | Cayman Chemical |

| Ethanol | 30 mg/mL | Cayman Chemical |

| PBS (pH 7.2) | 10 mg/mL | Cayman Chemical |

Table 2: In Vitro Pharmacological Data at the Human μ-Opioid Receptor (MOR)

| Assay | Parameter | Value | Reference Compound |

| mini-Gᵢ Recruitment | EC₅₀ | 11.4 nM (95% CI: 7.9–16.5) | Hydromorphone (EC₅₀ = 25.1 nM) |

| Eₘₐₓ | >260% | Hydromorphone (Eₘₐₓ = 100%) | |

| β-arrestin2 Recruitment | EC₅₀ | 35.8 nM (95% CI: 23.9–53.6) | Hydromorphone (EC₅₀ = 73.0 nM) |

| Eₘₐₓ | 158% (95% CI: 147–169) | Hydromorphone (Eₘₐₓ = 100%) |

Data sourced from Vandeputte et al. (2020)[3]. The study indicates this compound is a potent and high-efficacy agonist at the μ-opioid receptor, activating both G-protein and β-arrestin2 pathways without significant bias[3][4]. Another study noted it showed lower affinity and potency than the reference agonist DAMGO in rat brain membranes and CHO-MOR cells[5]. In animal models, its analgesic potency is reported to be similar to that of morphine[1].

Experimental Protocols

This section details the methodologies for the synthesis, analytical identification, and pharmacological evaluation of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved via a patented method involving a Grignard reaction followed by dehydration[1].

Principle: The core of the synthesis involves the formation of a tertiary alcohol by reacting an ester with a Grignard reagent, followed by elimination of water to form the characteristic double bond of the thiambutene structure.

Reagents:

-

3-Piperidinobutyric acid ethyl ester

-

2-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

Methodology:

-

Grignard Reagent Formation: Prepare 2-thienylmagnesium bromide by reacting 2-bromothiophene with magnesium turnings in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reaction: Add 3-piperidinobutyric acid ethyl ester dropwise to the freshly prepared Grignard reagent (using at least 2 equivalents of the Grignard reagent). The reaction mixture is typically stirred at room temperature or under reflux to ensure complete reaction, forming a tertiary alcohol intermediate.

-

Hydrolysis: Quench the reaction by carefully adding an aqueous solution of a weak acid (e.g., ammonium chloride) to hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Dehydration: Dissolve the crude tertiary alcohol in a suitable solvent (e.g., toluene, benzene) and add a catalytic amount of a strong acid. Heat the mixture under reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the alkene product.

-

Purification: After the reaction is complete, neutralize the acid catalyst, wash the organic layer, dry, and concentrate. Purify the crude this compound product using a suitable technique such as column chromatography or recrystallization to yield the final product.

Analytical Identification Protocols

The identification of this compound in seized materials or biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Perform an acid/base extraction on the sample material to isolate the analyte.

-

Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.

-

Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection: 1 µL, splitless injection at 265 °C.

-

Oven Program: Initial temperature of 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.

-

MS Parameters:

-

Transfer Line: 300 °C

-

MS Source: 230 °C

-

MS Quad: 150 °C

-

Mass Scan Range: 40-550 m/z

-

-

Identification: Compare the retention time (reported as ~6.48 min under these conditions) and mass spectrum against a certified reference standard[6].

B. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Sample Preparation: Dilute an acid/base extract of the sample 1:100 in the mobile phase.

-

Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

-

Mobile Phase:

-

A: 10 mM Ammonium formate, pH 3.0

-

B: Acetonitrile

-

-

Gradient: Start at 95% A, decrease to 5% A over 13 minutes, then return to 95% A at 15.5 minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

QTOF Parameters:

-

TOF MS Scan Range: 100-510 Da.

-

-

Identification: Confirm the presence of the analyte by comparing the retention time and the accurate mass measurement of the protonated molecular ion ([M+H]⁺) with a certified reference standard[6].

Pharmacological Assay Protocols

A. [³⁵S]GTPγS Binding Assay (G-Protein Activation)

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

-

Materials:

-

Cell membranes expressing the human μ-opioid receptor (e.g., from CHO or HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

[³⁵S]GTPγS (radioligand).

-

This compound and reference agonists (e.g., DAMGO).

-

Unlabeled GTPγS for non-specific binding determination.

-

96-well filter plates and scintillation cocktail.

-

-

Methodology:

-

Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of this compound or a reference agonist, and cell membranes (typically 10-20 µg protein/well).

-

Pre-incubation: Add GDP to a final concentration of ~30 µM and pre-incubate the plate for 15-30 minutes at 30°C.

-

Reaction Initiation: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM to all wells to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values[6][7][8].

-

B. β-Arrestin2 Recruitment Assay

This assay measures the recruitment of β-arrestin2 to an activated GPCR, a key event in receptor desensitization and G protein-independent signaling. Enzyme Fragment Complementation (EFC) is a common technology for this assay.

-

Materials:

-

Cells stably co-expressing the human μ-opioid receptor fused to a small enzyme fragment and β-arrestin2 fused to a larger, complementing enzyme fragment (e.g., PathHunter® cells).

-

Cell culture medium and 96- or 384-well plates.

-

This compound and reference agonists.

-

Detection reagents containing the enzyme substrate.

-

-

Methodology:

-

Cell Plating: Seed the engineered cells into a white, clear-bottom microplate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of this compound and reference agonists and add them to the respective wells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagent, which contains the chemiluminescent substrate, to each well. Incubate at room temperature for approximately 60 minutes.

-

Measurement: Read the chemiluminescent signal using a plate reader.

-

Data Analysis: Normalize the data to a reference agonist (e.g., DAMGO or hydromorphone). Plot the signal against the logarithm of the agonist concentration and fit the data to determine EC₅₀ and Eₘₐₓ values[9][10][11].

-

C. In Vivo Analgesia Assay (Tail-Flick Test)

The tail-flick test is a standard method to assess the analgesic properties of compounds in rodents by measuring the latency to a thermal stimulus.

-

Subjects: Male Sprague-Dawley rats or CD-1 mice.

-

Apparatus: Tail-flick analgesia meter with a radiant heat source or a temperature-controlled water bath (52°C).

-

Methodology:

-

Acclimation: Acclimate the animals to the restraining device before testing.

-

Baseline Latency: Measure the baseline tail-flick latency by applying the heat source to a specific portion of the animal's tail. The time taken for the animal to flick its tail out of the heat path is recorded. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage. Repeat this measurement 2-3 times to get a stable baseline.

-

Drug Administration: Administer this compound or a control vehicle via a specified route (e.g., intravenous, intraperitoneal).

-

Post-treatment Latency: Measure the tail-flick latency at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This allows for the determination of the compound's potency (ED₅₀), peak effect, and duration of action[12][13][14].

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: A logical diagram illustrating the key steps in the synthesis of this compound.

Caption: Experimental workflow for the identification of this compound in a sample.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and this compound as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

- 10. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciensano.be [sciensano.be]

- 12. Optimal interval for hot water immersion tail-flick test in rats | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 13. maze.conductscience.com [maze.conductscience.com]

- 14. m.youtube.com [m.youtube.com]

Navigating the Physicochemical Landscape of Piperidylthiambutene: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Piperidylthiambutene, a synthetic opioid of the thiambutene class. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate the handling, formulation, and analysis of this compound in a laboratory setting.

Introduction

This compound, chemically known as 1-[1-methyl-3,3-bis(2-thienyl)allyl]piperidine, is a synthetic opioid with analgesic properties.[1][2] Its structural distinction from fentanyl and its analogues necessitates a thorough understanding of its physicochemical properties for accurate research and development. This guide focuses on two critical parameters: solubility in common laboratory solvents and stability under various conditions.

Chemical and Physical Data

A foundational understanding of the basic chemical and physical properties of this compound is essential for laboratory work.

| Property | Value | Reference |

| IUPAC Name | 1-[1-methyl-3,3-bis(2-thienyl)allyl]piperidine | [1] |

| Synonyms | Piperidinohton | [1] |

| CAS Number | 64037-51-0 | [1] |

| Molecular Formula | C₁₇H₂₁NS₂ | [1][3] |

| Molecular Weight | 303.5 g/mol | [1] |

| Appearance | Tan Solid Material | [1] |

| Melting Point | 188 to 189 °C (370 to 372 °F) | [2] |

Solubility Profile

The solubility of a compound is a critical factor in its formulation, delivery, and analytical characterization. The following table summarizes the known solubility of this compound hydrochloride.

| Solvent | Concentration | Form | Reference |

| Dimethylformamide (DMF) | 30 mg/ml | Hydrochloride | [4] |

| Dimethyl sulfoxide (DMSO) | 30 mg/ml | Hydrochloride | [4] |

| Ethanol | 30 mg/ml | Hydrochloride | [4] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/ml | Hydrochloride | [4] |

Experimental Protocol for Solubility Determination (General Method):

A standardized protocol for determining the solubility of a compound like this compound typically involves the following steps:

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Caption: General workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is crucial for its storage, handling, and the interpretation of analytical results.

Storage Conditions:

This compound hydrochloride is reported to be stable for at least 5 years when stored at -20°C.[4]

Degradation Pathways:

While specific degradation pathways for this compound are not extensively documented in the public domain, synthetic opioids, in general, can be susceptible to degradation through several mechanisms, including:

-

Hydrolysis: The amide or ester linkages present in some opioids can be susceptible to hydrolysis, especially at extreme pH values.[5][6]

-

Oxidation: The nitrogen atom in the piperidine ring and other functional groups can be prone to oxidation.[5][6]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of organic molecules.

Experimental Protocol for Stability Assessment (General Method):

A typical stability study for a compound like this compound would involve:

-

Sample Preparation: Prepare solutions of the compound in the desired solvents and at various pH values.

-

Stress Conditions: Expose the samples to a range of conditions, including elevated temperatures, high humidity, and light (e.g., in a photostability chamber).

-

Time-Point Analysis: At specified time intervals, withdraw aliquots of the samples.

-

Analysis: Analyze the aliquots using a stability-indicating analytical method (e.g., HPLC with a diode-array detector) to quantify the remaining parent compound and detect the formation of any degradation products.

Caption: Flowchart of a typical stability study for a pharmaceutical compound.

Analytical Considerations